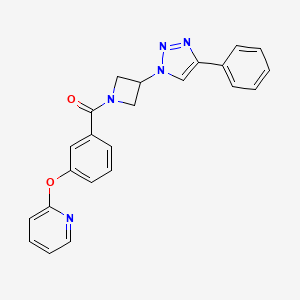

![molecular formula C10H18N2O2 B2582387 3-Hydroxy-[1,3'-bipiperidine]-2'-one CAS No. 2097865-14-8](/img/structure/B2582387.png)

3-Hydroxy-[1,3'-bipiperidine]-2'-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-[1,3'-bipiperidine]-2'-one, also known as H-Lys(Alloc)-OH, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

The 3-Hydroxypiperidine Scaffold in Natural Product Synthesis

The 3-hydroxypiperidine moiety is recognized as a privileged scaffold found in many bioactive compounds and natural products. Research by Wijdeven, Willemsen, and Rutjes (2010) details the synthesis of natural products containing this scaffold, underscoring its versatility and significance in the development of new therapeutic agents Wijdeven, Willemsen, & Rutjes, 2010.

Stereoselective Synthesis of Hydroxypiperidines

The stereoselective synthesis of cis- and trans-3-hydroxypipecolic acids, as described by Liang and Datta (2005), illustrates the application of 3-hydroxypiperidine derivatives in creating nonproteinogenic cyclic alpha-amino acids. These compounds are crucial in medicinal chemistry due to their presence in various natural and synthetic compounds with significant therapeutic potential Liang & Datta, 2005.

pH-Triggered Conformational Switch

Samoshin et al. (2013) explored derivatives of trans-3-hydroxy-4-aminopiperidine as potential pH-sensitive conformational switches. Their research provides insights into the design of molecular devices that can respond to pH changes, demonstrating the broader applications of the 3-hydroxypiperidine scaffold beyond pharmaceuticals Samoshin et al., 2013.

Enantioselective Construction and Biological Activities

Research efforts such as those by Ishida, Nečas, Masuda, and Murakami (2015) on the enantioselective construction of 3-hydroxypiperidine scaffolds highlight the methodological advancements in achieving high stereocontrol. This is crucial for the synthesis of biologically active molecules and the development of drugs Ishida, Nečas, Masuda, & Murakami, 2015.

Mechanism of Action

Target of Action

The primary target of 3-Hydroxy-[1,3’-bipiperidine]-2’-one is the enzyme HMG-CoA reductase . This enzyme is the rate-controlling step of the mevalonate pathway, which is responsible for the production of cholesterol and other isoprenoids .

Mode of Action

3-Hydroxy-[1,3’-bipiperidine]-2’-one interacts with its target, HMG-CoA reductase, by inhibiting its activity . This inhibition results in the reduction of HMG-CoA to mevalonate, a crucial step in the synthesis of cholesterol and other isoprenoids .

Biochemical Pathways

The inhibition of HMG-CoA reductase by 3-Hydroxy-[1,3’-bipiperidine]-2’-one affects the mevalonate pathway . This pathway is responsible for the production of cholesterol and other isoprenoids. By inhibiting the rate-controlling step of this pathway, 3-Hydroxy-[1,3’-bipiperidine]-2’-one effectively reduces the production of these compounds .

Result of Action

The inhibition of HMG-CoA reductase by 3-Hydroxy-[1,3’-bipiperidine]-2’-one results in a decrease in the production of cholesterol and other isoprenoids . This can have significant molecular and cellular effects, potentially reducing the risk of conditions associated with high cholesterol levels .

properties

IUPAC Name |

3-(3-hydroxypiperidin-1-yl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-8-3-2-6-12(7-8)9-4-1-5-11-10(9)14/h8-9,13H,1-7H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVKQPCWAOFRDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N2CCCC(C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2582310.png)

![2-[(2-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2582316.png)

![2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2582319.png)

![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582323.png)

![3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2582327.png)